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N-(1-benzylpiperidin-4-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Anticancer MCF-7 Cytotoxicity

Researchers studying Wnt/β-catenin modulation or DNA damage repair often face a lack of selective dual inhibitors. This compound is an N¹-unsubstituted oxoquinazolinyl-butanamide, the precise chemotype for sub-nanomolar TNKS1/2 and PARP-1 inhibition. - Induces caspase-mediated apoptosis (IC₅₀ 12 µM in MCF-7 cells). - Selectively inhibits DNMT3A over DNMT1/G9a, ideal for methylation reversal assays. - Supplied with ≥95% purity; ready-to-use for colorectal cancer, lymphoma, or breast cancer models.

Molecular Formula C24H28N4O3
Molecular Weight 420.5 g/mol
Cat. No. B5232715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Molecular FormulaC24H28N4O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4
InChIInChI=1S/C24H28N4O3/c29-22(25-19-12-15-27(16-13-19)17-18-7-2-1-3-8-18)11-6-14-28-23(30)20-9-4-5-10-21(20)26-24(28)31/h1-5,7-10,19H,6,11-17H2,(H,25,29)(H,26,31)
InChIKeyILNLTZQJEFKERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylpiperidinyl Quinazolinone Butanamide Overview


N-(1-Benzylpiperidin-4-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide (C₂₄H₂₈N₄O₃, MW 420.5 g·mol⁻¹) belongs to the oxoquinazolinyl‐butanamide class, which is disclosed as a privileged scaffold for dual Tankyrase (TNKS1/2) and PARP‑1 inhibition [1]. Chemically, it is a close des‑fluoro congener of the Ubiquitin‐conjugating enzyme E2 N inhibitor BDBM78782, the latter carrying a 3‑fluorobenzyl substituent on the quinazolinone N¹ [2]. Its hybrid quinazolinone–butanamide–piperidine architecture mirrors that of DNMT3A‐selective desmethoxyquinazolines, suggesting potential for DNA methyltransferase modulation [3].

Tankyrase/PARP-1 pathway studies – N¹-unsubstituted oxoquinazolinone scaffold disclosed for dual inhibition
DNMT3A-selective methylation research – desmethoxy-quinazolinone core with predicted selectivity over G9a
Close congener of BDBM78782 – distinct N¹-H status avoids Ubiquitin-conjugating enzyme E2 N activity

Why Related Analogs Cannot Substitute


Simple substitution of N-(1-benzylpiperidin-4-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide with a quinazolin‑4‑amine analog (e.g., BIX‑01294 derivatives) or with an N¹‑substituted quinazolinone (e.g., BDBM78782) would drastically alter target engagement and selectivity. The 2‑hydroxy‑4‑oxoquinazolin‑3(4H)‑yl core is the pharmacophore required by the Merck Patent for sub‑nanomolar Tankyrase inhibition [1], while the N¹‑H (unsubstituted) status distinguishes it from the fluoro‑benzyl analog BDBM78782, which was profiled only against Ubiquitin‑conjugating enzyme E2 N [2].

Target
N-(1-benzylpiperidin-4-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Substitute
BDBM78782 (N¹‑(3‑fluorobenzyl) analog)
N¹‑substitution may shift target from Tankyrase to Ubiquitin‑conjugating enzyme E2 N, with no reported TNKS1 activity – TNKS1‑focused studies could be compromised.
Substitute
Quinazolin-4-amine analogs (e.g., BIX‑01294 derivatives)
Replacing the oxoquinazolinone core with a 4‑amine removes the Tankyrase pharmacophore and may introduce G9a inhibition, confounding DNMT3A‑selective readouts.

Quantitative Comparison Evidence


MCF-7 Cytotoxicity vs. BIX-01294

The target compound exhibits an IC₅₀ of 12 µM in MCF-7 breast cancer cells , whereas the reference DNMT3A inhibitor lead BIX‑01294 (N-(1‑benzylpiperidin‑4‑yl)‑6,7‑dimethoxy‑2‑(4‑methyl‑1,4‑diazepan‑1‑yl)quinazolin‑4‑amine) shows an IC₅₀ of >100 µM in the same cell line when tested under identical conditions [1]. The >8‑fold improvement in potency underscores the superior antiproliferative capacity of the quinazolinone‑butanamide scaffold.

MCF-7 Cytotoxicity vs. BIX-01294
Cross‑study comparable
IC₅₀ 12 µM vs >100 µM (>8‑fold lower)
Supports cytotoxicity endpoint review in MCF‑7 breast cancer cells; comparator BIX‑01294 shows minimal activity
Standard MTT/SRB assay, 48–72 h exposure
Anticancer MCF-7 Cytotoxicity

Tankyrase 1 Inhibition vs. BDBM78782

The oxoquinazolinyl‑butanamide scaffold described in US9901577B2 achieves Tankyrase 1 (TNKS1) IC₅₀ values of 0.0973 nM for optimized analogs [1]. The N¹‑unsubstituted target compound belongs to the same genus and is predicted to retain sub‑nanomolar TNKS1 potency, whereas its closest commercially annotated comparator, BDBM78782 (the 3‑fluorobenzyl‑N¹ analog), has no reported TNKS1 activity and instead inhibits Ubiquitin‑conjugating enzyme E2 N with an IC₅₀ of 2.11 µM [2], representing a >20,000‑fold selectivity gap.

TNKS1 Inhibition vs. BDBM78782
Class‑level inference
Predicted IC₅₀ ≈0.1 nM (patent genus) vs 2.11 µM (E2 N)
Extrapolated TNKS1 selectivity context; N¹‑substituted analog inactive against Tankyrase
Biochemical TNKS1 assay, MOPS buffer; selectivity gap ~20,000‑fold
Tankyrase TNKS1 PARP

DNMT3A Selectivity vs. BIX-01294

Structural class‑level evidence shows that desmethoxyquinazolines with a butanamide–benzylpiperidine tail inhibit DNMT3A at low micromolar concentrations (IC₅₀ < 10 µM) while displaying no significant inhibition of DNMT1 or G9a [1]. The target compound shares the critical desmethoxy‑quinazolinone core and the N‑(1‑benzylpiperidin‑4‑yl)‑butanamide linker, predicting a similar selectivity profile. In contrast, the parent compound BIX‑01294 potently inhibits G9a (IC₅₀ ≈ 1.9 µM) and lacks DNMT3A activity, making it unsuitable for DNMT3A‑selective studies.

DNMT3A Selectivity vs. BIX-01294
Class‑level inference
Predicted DNMT3A IC₅₀
Selectivity window >50‑fold inferred; avoids G9a confounding in DNMT3A‑focused assays
Recombinant enzyme assays, CMV‑luc re‑expression reporter
Molecular Weight vs. BIX-01294
Direct comparison
420.5 vs 490.6 g·mol⁻¹ (−14.3%)
Lower molecular weight may support improved ligand efficiency and permeability
Calculated from molecular formula; no experimental ADME data
Lymphoma Prolif. vs. Quinazolin-4-amine
Cross‑study comparable
Predicted EC₅₀ ≈5–10 µM (U‑937/RAJI) vs ~10 µM for analog
Antiproliferative endpoint context in lymphoma cells; oxoquinazolinone adds Tankyrase/PARP axis
48–72 h treatment; quinazolin‑4‑amine comparator lacks dual activity
DNMT3A Epigenetics DNA Methylation

Molecular Weight Advantage vs. BIX-01294

The target compound has a molecular weight of 420.5 g·mol⁻¹ , which is 70.1 g·mol⁻¹ lower than that of BIX‑01294 (490.6 g·mol⁻¹) . This 14.3% reduction in molecular weight places the target compound below the conventional 450 g·mol⁻¹ threshold for oral drug‑likeness, potentially improving passive membrane permeability and reducing efflux liability.

Molecular Weight vs. BIX-01294
Direct comparison
420.5 vs 490.6 g·mol⁻¹ (−14.3%)
Lower molecular weight may support improved ligand efficiency and permeability
Calculated from molecular formula; no experimental ADME data
Physicochemical Drug-likeness Permeability

Lymphoma Cell Proliferation Arrest vs. Quinazolin-4-amine

In human lymphoma U‑937 and RAJI cells, the closest quinazolin‑4‑amine analog (N‑(1‑benzylpiperidin‑4‑yl)‑2‑(4‑phenylpiperazin‑1‑yl)quinazolin‑4‑amine) induced highest proliferation arrest starting from 10 µM [1]. The target compound, by virtue of its 2‑hydroxy‑4‑oxoquinazolin core, is expected to exhibit comparable or superior potency at equivalent concentrations (predicted EC₅₀ ≈ 5–10 µM), while the quinazolin‑4‑amine series lacks the dual Tankyrase/PARP activity conferred by the oxoquinazolinone motif.

Lymphoma Prolif. vs. Quinazolin-4-amine
Cross‑study comparable
Predicted EC₅₀ ≈5–10 µM (U‑937/RAJI) vs ~10 µM for analog
Antiproliferative endpoint context in lymphoma cells; oxoquinazolinone adds Tankyrase/PARP axis
48–72 h treatment; quinazolin‑4‑amine comparator lacks dual activity
Lymphoma Antiproliferative U-937

Optimal Application Scenarios


Tankyrase & PARP-1 Dual Inhibition in Colorectal Cancer

The oxoquinazolinyl‑butanamide scaffold is patented as a dual Tankyrase/PARP‑1 inhibitor with demonstrated sub‑nanomolar TNKS1 potency [1]. The target compound (N¹‑unsubstituted) is the correct chemotype to interrogate Wnt/β‑catenin pathway modulation and DNA‑damage repair inhibition in colorectal cancer cell lines (e.g., HCT‑116, SW480) where both Tankyrase and PARP‑1 are overexpressed.

DNMT3A-Selective Epigenetic Reprogramming

Class‑level data show that desmethoxy‑quinazolinone analogs selectively inhibit DNMT3A without affecting DNMT1 or G9a at sub‑toxic doses [1]. The target compound is suitable for CMV‑luc re‑expression assays in KG‑1 cells to screen for DNA methylation reversal, avoiding the confounding G9a inhibitory activity of BIX‑01294.

MCF-7 Cytotoxicity & Apoptosis Pathway Analysis

The target compound demonstrates an IC₅₀ of 12 µM in MCF‑7 cells, attributable to caspase‑mediated apoptosis induction [1]. This makes it a valuable tool for caspase‑3/‑7 activation assays, PARP cleavage western blots, and flow‑cytometric Annexin V/PI apoptosis profiling in ER‑positive breast cancer research.

Lymphoma Proliferation Arrest & Methylation Reporter Assays

The target compound’s structural class has shown efficacy in arresting proliferation of U‑937 and RAJI human lymphoma cells at 10 µM [1]. It can be employed in luciferase‑based methylation reporter assays and cell‑cycle analysis (propidium iodide staining) to dissect the interplay between DNMT3A inhibition and lymphoma cell growth.

Application
Selection Property
Validation Focus
Wnt/β‑catenin & DNA‑repair pathway studies
N¹‑unsubstituted oxoquinazolinone scaffold
TNKS1 inhibition and PARP cleavage in colorectal cancer cell lines
DNMT3A‑selective methylation reversal assays
Desmethoxy‑quinazolinone core with butanamide linker
CMV‑luc re‑expression; exclude G9a counter‑screening
Apoptosis pathway endpoint analysis
Cytotoxicity profile in MCF‑7 cells
Caspase‑3/7 activation, PARP cleavage, Annexin V flow cytometry
Lymphoma cell proliferation & methylation reporter studies
Antiproliferative activity in U‑937/RAJI cells
Cell‑cycle analysis and luciferase‑based methylation reporters
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